molecular formula C9H10BrF B1340697 1-(3-Bromopropyl)-3-fluorobenzene CAS No. 156868-84-7

1-(3-Bromopropyl)-3-fluorobenzene

Cat. No.: B1340697
CAS No.: 156868-84-7
M. Wt: 217.08 g/mol
InChI Key: CDHMFRCDGRGHMA-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-fluorobenzene is an organic compound with the molecular formula C9H10BrF It consists of a benzene ring substituted with a bromopropyl group and a fluorine atom

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-fluorobenzene typically involves the bromination of 3-fluoropropylbenzene. One common method is the reaction of 3-fluoropropylbenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can lead to the formation of 3-fluorostyrene.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For instance, oxidation with potassium permanganate (KMnO4) can yield carboxylic acids, while reduction with lithium aluminum hydride (LiAlH4) can produce alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromopropyl)-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various derivatives.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-fluorobenzene depends on the specific context in which it is used. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.

The molecular targets and pathways involved vary based on the specific application. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-fluorobenzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)benzene: Lacks the fluorine atom, which can significantly alter its reactivity and applications.

    3-Fluoropropylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-(3-Chloropropyl)-3-fluorobenzene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

The presence of both bromine and fluorine atoms in this compound makes it unique and versatile for various chemical transformations.

Properties

IUPAC Name

1-(3-bromopropyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHMFRCDGRGHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300588
Record name 1-(3-Bromopropyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156868-84-7
Record name 1-(3-Bromopropyl)-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156868-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromopropyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 23-1 (10.0 g) was dissolved in methylene chloride (100 ml), triphenylphosphine (17.5 g) and N-bromosuccinimide (11.8 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 3.5 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (11.1 g) as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Two

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